{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine
Brand Name: Vulcanchem
CAS No.: 4837-28-9
VCID: VC2322815
InChI: InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2
SMILES: C1=CC(=CC=C1NN)S(=O)(=O)C(F)F
Molecular Formula: C7H8F2N2O2S
Molecular Weight: 222.21 g/mol

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

CAS No.: 4837-28-9

Cat. No.: VC2322815

Molecular Formula: C7H8F2N2O2S

Molecular Weight: 222.21 g/mol

* For research use only. Not for human or veterinary use.

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine - 4837-28-9

Specification

CAS No. 4837-28-9
Molecular Formula C7H8F2N2O2S
Molecular Weight 222.21 g/mol
IUPAC Name [4-(difluoromethylsulfonyl)phenyl]hydrazine
Standard InChI InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2
Standard InChI Key XOJLKMODSWOANU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NN)S(=O)(=O)C(F)F
Canonical SMILES C1=CC(=CC=C1NN)S(=O)(=O)C(F)F

Introduction

Chemical Structure and Properties

Molecular Structure

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine features a phenyl ring with a hydrazine group (-NH-NH₂) at the para position relative to a difluoromethylsulfonyl group (-SO₂-CHF₂). The molecular structure consists of a carbon-based aromatic ring with an estimated molecular formula of C₇H₈F₂N₂O₂S. This structure can be compared to the closely related compound [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine, which has a molecular formula of C₇H₇F₃N₂O₂S and a molecular weight of 240.21 g/mol .

The structural configuration gives this compound several distinctive characteristics:

  • The hydrazine moiety provides a nucleophilic site for further chemical transformations

  • The difluoromethylsulfonyl group contributes electron-withdrawing properties that influence reactivity

  • The para-substitution pattern creates a linear molecular arrangement

Chemical Properties

The chemical reactivity of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is primarily determined by its functional groups:

  • The hydrazine group (-NH-NH₂) serves as a nucleophilic center that can participate in:

    • Condensation reactions with carbonyl compounds to form hydrazones

    • Cyclization reactions to form heterocyclic compounds such as pyrazoles and pyrazolones

    • Various substitution and addition reactions

  • The difluoromethylsulfonyl group influences the compound's reactivity through:

    • Strong electron-withdrawing effects that alter electron density distribution

    • Enhancing the nucleophilicity of the NH₂ terminus compared to unsubstituted phenylhydrazines

    • Contributing to the compound's stability and solubility characteristics

Synthesis Methods

Laboratory Preparation

The synthesis of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine likely follows similar pathways to other sulfonamidophenyl hydrazines. Based on synthetic approaches described in patent US3839325A, a potential synthesis route would involve the reaction of an appropriately substituted p-chlorobenzenesulfonamide derivative with hydrazine hydrate in dimethyl sulfoxide (DMSO) .

Table 1: General Synthesis Approach for Sulfonamidophenyl Hydrazines

StepReagentsConditionsOutcome
1Substituted p-chlorobenzenesulfonamide, Hydrazine hydrateDMSO, Elevated temperatureNucleophilic aromatic substitution
2Reaction mixture, Hot waterDilutionPrecipitation of product
3Crude productFiltration, washing, dryingPurified sulfonamidophenyl hydrazine

The general reaction involves nucleophilic aromatic substitution, where the hydrazine replaces the chlorine atom at the para position of the benzene ring. According to documented procedures, such reactions typically yield products with 80-90% efficiency, producing compounds of sufficient purity for subsequent synthetic applications .

Industrial Production

Industrial-scale production of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine would likely adapt laboratory methods with optimizations for efficiency and safety. Key advantages of the synthesis approach described in patent US3839325A that would benefit industrial production include:

  • Use of economical chlorinated starting materials rather than more expensive brominated alternatives

  • Employment of stable aqueous hydrazine hydrate instead of hazardous anhydrous hydrazine

  • Simple isolation procedure through precipitation, reducing purification costs

  • High yield process (80-90%) with products of acceptable purity for further applications

These factors contribute to a more sustainable and cost-effective production process, particularly important for specialty chemicals intended for pharmaceutical or fine chemical applications.

Applications and Biological Activity

Chemical Intermediates

A primary application of sulfonamidophenyl hydrazines, including {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine, is as versatile intermediates in chemical synthesis. Patent literature specifically highlights the use of these compounds in preparing substituted phenyl pyrazolones, which have commercial value as magenta color formers in color photography .

Table 2: Potential Synthetic Applications

Target Compound ClassReaction TypeRelevant Property
PyrazolonesCyclizationHydrazine functionality
HydrazonesCondensationNucleophilic NH₂ group
Heterocyclic compoundsVariousMultiple reactive sites
Fluorine-containing derivativesFunctionalizationDifluoromethyl group

The strategic combination of the hydrazine functionality with the difluoromethylsulfonyl group makes this compound particularly valuable for creating specialized molecules with unique properties.

Research Applications

In chemical research, {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine may serve multiple functions:

  • As a model compound for studying:

    • Reactivity patterns of sulfonamidophenyl hydrazines

    • Effects of fluorine substitution on chemical behavior

    • Structure-activity relationships in related compounds

  • As a spectroscopic probe:

    • The fluorine atoms enable ¹⁹F NMR studies

    • Sulfonyl group provides distinctive IR absorption bands

    • UV-visible spectroscopy characteristics influenced by the conjugated system

  • As a building block for developing new synthetic methodologies focused on selective functionalization of complex molecules

Comparative Analysis

Comparison with Similar Compounds

To better understand {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine, comparing it with structurally related compounds provides valuable context:

Table 3: Comparative Analysis of Related Compounds

Property{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine[4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine4-Morpholino-sulfonamido-phenyl hydrazine
Molecular FormulaC₇H₈F₂N₂O₂S (inferred)C₇H₇F₃N₂O₂S Variable depending on structure
Molecular Weight~222 g/mol (inferred)240.21 g/mol Variable depending on structure
Fluorine ContentTwo fluorine atomsThree fluorine atomsNone
Electron-withdrawing CapacityModerateStrongVariable (no fluorine)
Hydrogen Bonding CapabilityPresent (CHF₂ group)Limited (CF₃ group)Present (varies by structure)
Documented Melting PointNot specified in literatureNot specified in literature162-164°C

The key differences between these compounds include:

  • Electronic effects: The trifluoromethyl analog exhibits stronger electron-withdrawing properties than the difluoromethyl variant, potentially affecting reactivity profiles

  • Steric considerations: The slightly smaller size of the difluoromethyl group may result in different spatial arrangements and interactions

  • Hydrogen bonding: The presence of a C-H bond in the difluoromethyl group introduces the possibility of weak hydrogen bonding interactions absent in the trifluoromethyl analog

Structure-Activity Relationships

Understanding structure-activity relationships helps predict the behavior and potential applications of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine:

  • The hydrazine group:

    • Essential for nucleophilic reactions

    • Critical for the formation of heterocyclic compounds

    • Potential site for biological interactions with electrophilic biomolecules

  • The sulfonyl group:

    • Affects electron distribution throughout the molecule

    • Influences solubility and membrane permeability

    • Provides a rigid structural element that impacts molecular conformation

  • The difluoromethyl substituent:

    • Enhances metabolic stability compared to non-fluorinated analogs

    • Alters lipophilicity, potentially improving pharmacokinetic properties

    • Creates unique electronic and steric effects that differentiate it from both non-fluorinated and trifluoromethylated analogs

For applications as chemical intermediates, particularly in the synthesis of pyrazolones as described in patent literature, these structural features work in concert to enable efficient cyclization reactions .

Research Findings and Future Directions

Current Research Status

  • Improved synthetic methodologies:

    • Development of more economical starting materials

    • Use of more stable reagents like aqueous hydrazine hydrate

    • Achievement of higher yields with sufficient purity for subsequent applications

  • Established applications:

    • As synthetic intermediates for colorants in photography

    • As building blocks for heterocyclic compounds

  • Structural characterization:

    • Various substitution patterns on the sulfonamide nitrogen

    • Effects of different substituents on reactivity and properties

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